REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:11][CH:10]([NH2:12])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].Br[C:14]1[S:15][CH:16]=[CH:17][N:18]=1.ClCCCl>C(Cl)(Cl)Cl>[C:1]([N:8]1[CH2:11][CH:10]([NH:12][C:14]2[S:15][CH:16]=[CH:17][N:18]=2)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)N
|
Name
|
|
Quantity
|
2.62 mL
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CN1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.14 mmol | |
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 10.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |